Jtk-853

Beschreibung

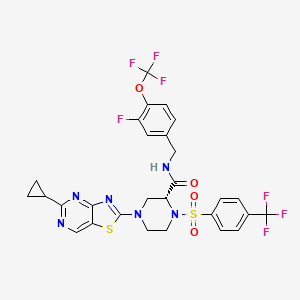

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLOVYLALGSISI-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F7N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241836 | |

| Record name | JTK-853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954389-09-4 | |

| Record name | JTK-853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTK-853 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JTK-853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTK-853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTK-853: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It exhibits significant antiviral activity, particularly against HCV genotype 1.[2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding site, in vitro efficacy, resistance profile, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting HCV Replication

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] As a non-nucleoside inhibitor (NNI), this compound does not bind to the active site of the polymerase in the same manner as nucleoside analogs. Instead, it binds to an allosteric site, inducing a conformational change in the enzyme that ultimately halts RNA synthesis.

Molecular Target: HCV NS5B RNA-Dependent RNA Polymerase

The NS5B polymerase is a key component of the HCV replication complex.[3] This enzyme is responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[3] The polymerase has a characteristic "right-hand" structure, composed of finger, palm, and thumb domains.[4]

Binding Site: The Palm I Site

Structural analyses have revealed that this compound binds to the "palm I" allosteric site of the HCV NS5B polymerase. A distinctive feature of this compound's interaction is its association with the β-hairpin region within the palm domain.[1] This binding mode is different from other palm site inhibitors.[1] The binding of this compound to this site is non-competitive with respect to nucleotide substrates.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been evaluated through various in vitro assays, primarily enzymatic assays using purified NS5B polymerase and cell-based assays using HCV replicon systems.

Enzymatic Inhibition of HCV NS5B Polymerase

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against NS5B polymerase from different HCV genotypes.

| HCV Genotype/Strain | IC50 (µM) |

| Genotype 1b (Con1) | 0.00832 |

| Genotype 1b (BK) | 0.0178 |

| Genotype 1a (H77) | 0.0173 |

| Genotype 2 | >10 |

| Genotype 3 | 0.277 |

| Genotype 4 | 0.214 |

| Data sourced from preclinical characterization studies. |

Antiviral Activity in HCV Replicon Cells

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values of this compound in cell-based HCV replicon assays are presented below.

| HCV Genotype/Strain | EC50 (µM) | EC90 (µM) |

| Genotype 1a (H77) | 0.38 | 6.5 ± 0.5 |

| Genotype 1b (Con1) | 0.035[2] | 0.34 ± 0.05 |

| Data obtained from in vitro studies using HCV replicon cells.[2] |

Resistance Profile

As with other direct-acting antiviral agents, the emergence of resistance is a key consideration for this compound. In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the inhibitor.

| Mutation | Fold Change in EC50 |

| M414T | 44 |

| C445F | 5 |

| Y448H | 6 |

| L466V | 21 |

| Fold change in EC50 was determined in replicon assays harboring the respective mutations compared to wild-type. |

Despite the potential for resistance, studies have indicated that this compound has a high genetic barrier to resistance compared to other non-nucleoside inhibitors.

Signaling Pathways and Experimental Workflows

HCV Replication Cycle and Inhibition by this compound```dot

Caption: A generalized workflow for determining the EC50 and CC50 of this compound using an HCV replicon assay.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified HCV NS5B polymerase.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 10 mM KCl, 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and an RNA template/primer.

-

Enzyme and Inhibitor Addition : Purified, recombinant HCV NS5B polymerase is added to the reaction mixture. This compound, serially diluted in DMSO, is then added to achieve a range of final concentrations.

-

Initiation of Reaction : The reaction is initiated by the addition of a mix of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]CTP or a fluorescently labeled nucleotide).

-

Incubation : The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination of Reaction : The reaction is stopped by the addition of a solution containing EDTA.

-

Detection of RNA Synthesis : The newly synthesized RNA is captured, often using a biotinylated primer and streptavidin-coated plates. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter or a fluorescence plate reader.

-

Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This protocol describes a cell-based assay to measure the antiviral activity of this compound against replicating HCV.

-

Cell Seeding : Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are seeded into 96-well plates. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Addition : this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

-

Incubation : The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication :

-

For replicons with a luciferase reporter, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Alternatively, total cellular RNA can be extracted, and HCV RNA levels are quantified by real-time RT-PCR.

-

-

Cytotoxicity Assessment : In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of this compound on cell viability.

-

Data Analysis : The EC50 value is calculated from the dose-response curve of the inhibition of HCV replication. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Colony Formation Assay for Resistance Analysis

This assay is used to assess the genetic barrier to resistance of this compound.

-

Transfection : Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons typically contain a selectable marker, such as the neomycin phosphotransferase gene.

-

Drug Selection : The transfected cells are plated and treated with a selective agent (e.g., G418) in the presence of a fixed concentration of this compound (often at a multiple of its EC90). Control cells are treated with the selective agent and DMSO.

-

Colony Development : The cells are cultured for 3-4 weeks, with the medium and compounds being replenished periodically. During this time, cells in which the replicon is actively replicating will form colonies.

-

Colony Staining and Quantification : After the incubation period, the cells are fixed and stained with a dye such as crystal violet. The number of colonies in the this compound-treated wells is then counted and compared to the number of colonies in the control wells. A lower number of colonies in the presence of the drug indicates a higher barrier to resistance.

-

Genotypic Analysis of Resistant Colonies : RNA is extracted from the resistant colonies, and the NS5B coding region is amplified and sequenced to identify mutations that confer resistance to this compound.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase. Its potent in vitro activity against genotype 1, coupled with a high genetic barrier to resistance, highlights its potential as an anti-HCV agent. The detailed mechanistic understanding and the established experimental protocols for its evaluation provide a solid foundation for further research and development in the field of HCV therapeutics.

References

- 1. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 2. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

JTK-853: A Deep Dive into its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a key therapeutic target, the HCV NS5B polymerase has been the focus of extensive drug development efforts. This compound distinguishes itself by binding to the palm I site of the polymerase, exhibiting a potent and selective inhibitory effect on viral replication.[3][4] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been primarily evaluated against various genotypes of the hepatitis C virus using replicon systems. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% inhibitory concentration (IC50) values.

| Parameter | HCV Genotype/Strain | Value (µM) | Reference |

| EC50 | Genotype 1a (H77) | 0.38 | [5] |

| Genotype 1b (Con1) | 0.035 | [5] | |

| EC90 | Genotype 1a (H77) | 1.09 | [3] |

| Genotype 1b (Con1) | 0.146 | [3] | |

| IC50 | Genotype 1a (H77) Polymerase | 0.0173 | [3] |

| Genotype 1b (Con1) Polymerase | 0.00832 | [3] | |

| Genotype 1b (BK) Polymerase | 0.0178 | [3] | |

| Genotype 2 Polymerase | >10 | [3] | |

| Genotype 3 Polymerase | 0.277 | [3] | |

| Genotype 4 Polymerase | 0.214 | [3] |

Note: EC50 and EC90 values were determined in HCV replicon cells, while IC50 values were determined in in vitro assays using purified HCV RNA-dependent RNA polymerase.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B RNA-dependent RNA polymerase.[1] Structural analyses have revealed that this compound binds to the palm I site and the β-hairpin region of the polymerase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the synthesis of viral RNA. A key characteristic of this compound is its high genetic barrier to resistance, which is attributed to its unique binding mode.[4]

Caption: Mechanism of this compound action on HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound in a cellular context is primarily determined using the HCV replicon assay. This assay utilizes human hepatoma cell lines (e.g., Huh-7.5) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

Methodology:

-

Cell Culture: Huh-7.5 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

-

Electroporation of HCV RNA: In vitro transcribed HCV replicon RNA is introduced into Huh-7.5 cells via electroporation.

-

Drug Treatment: Following electroporation, cells are seeded in 96-well plates. After a 24-hour incubation period to allow for cell recovery and establishment of RNA replication, the cells are treated with various concentrations of this compound.

-

Incubation: The treated cells are incubated for 48-72 hours.

-

Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the reduction in reporter signal in the presence of the drug is used to determine its antiviral activity.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve.

Caption: Workflow for determining the antiviral activity of this compound.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of this compound is determined in the same cell line used for the antiviral assay.

Methodology:

-

Cell Seeding: Huh-7.5 cells are seeded in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound, typically in parallel with the antiviral assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay (e.g., 72 hours). For longer-term cytotoxicity, cells can be treated for up to two weeks with the medium containing this compound being changed twice a week.[5]

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet followed by cell lysis and measurement of optical density.[5]

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antiviral Activity Spectrum Beyond HCV

Currently, publicly available data on the antiviral activity of this compound is limited to the hepatitis C virus. There is no information in the scientific literature to suggest that this compound has been evaluated against a broad panel of other viruses. Its mechanism of action, which is highly specific to the HCV NS5B polymerase, suggests that its antiviral spectrum is likely narrow and confined to HCV.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Its demonstrated in vitro activity against clinically relevant HCV genotypes, coupled with a high barrier to resistance, underscores its potential as a component of combination antiviral therapy for HCV infection. The detailed experimental protocols provided herein offer a basis for the continued investigation and characterization of this and similar antiviral compounds. Further research would be necessary to explore any potential activity against other viral pathogens.

References

- 1. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]

- 3. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. medchemexpress.com [medchemexpress.com]

JTK-853: A Technical Guide for Researchers

An In-depth Analysis of the Non-Nucleoside HCV Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of JTK-853, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Core Chemical and Physical Properties

This compound is a novel piperazine derivative with a complex molecular structure.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | (2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |

| Molecular Formula | C₂₈H₂₃F₇N₆O₄S₂ |

| Molecular Weight | 704.64 g/mol |

| CAS Number | 954389-09-4 |

| SMILES | c1cc(c(cc1CNC(=O)[C@H]2CN(CCN2S(=O)(=O)c3ccc(cc3)C(F)(F)F)c4nc5c(cnc(C6CC6)n5)s4)F)OC(F)(F)F |

| InChI Key | JQLOVYLALGSISI-HXUWFJFHSA-N |

Mechanism of Action and Antiviral Activity

This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

Inhibition of HCV NS5B Polymerase

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. Structural analyses have revealed that this compound's interaction with the palm site and the β-hairpin region of the polymerase is distinct from that of other palm site inhibitors.[1][4]

In Vitro Antiviral Potency

This compound has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. Its efficacy is summarized in the tables below.

Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (IC₅₀)

| HCV Genotype/Strain | IC₅₀ (µM) |

| 1b (Con1) | 0.00832 |

| 1b (BK) | 0.0178 |

| 1a (H77) | 0.0173 |

| 2 | >10 |

| 3 | 0.277 |

| 4 | 0.214 |

Table 2.2: Antiviral Activity in HCV Replicon Cells (EC₅₀)

| HCV Genotype/Strain | EC₅₀ (µM) |

| 1a (H77) | 0.38 |

| 1b (Con1) | 0.035 |

Data sourced from preclinical characterization studies.[1][5]

Resistance Profile

In vitro studies have shown that this compound has a high genetic barrier to resistance.[5][6] Colony formation assays revealed significantly fewer resistant colonies for this compound compared to other direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1][4]

Pharmacokinetics and Metabolism

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : this compound is orally bioavailable and is absorbed relatively rapidly.

-

Metabolism : this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite known as M2.[7][8]

-

Elimination : Information on the precise routes and rates of elimination for both this compound and its active metabolite M2 is not extensively detailed in the available literature.

Summary of Pharmacokinetic Parameters

While a comprehensive tabular summary is not available in a single public source, clinical trial data indicate the following pharmacokinetic characteristics:

-

Single Ascending Dose (SAD) Studies : Plasma concentrations of this compound and its active metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2) have been characterized in these studies.[9]

-

Multiple Ascending Dose (MAD) Studies : Steady-state concentrations are achieved with multiple dosing.

-

Food Effect : The administration of this compound with food can affect its absorption.

-

Drug Interactions : Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase the plasma exposure of this compound and its active metabolite M2.

Signaling Pathway Interactions

Primary Mechanism: HCV Replication Cycle Inhibition

The primary and direct mechanism of action of this compound is the inhibition of the HCV NS5B polymerase, which is a critical step in the viral replication cycle. The following diagram illustrates the HCV life cycle and the point of intervention for this compound.

Indirect Interaction with the JAK/STAT Signaling Pathway

While there is no direct evidence to suggest that this compound modulates the JAK/STAT signaling pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has been shown to directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including the expression of the HCV core protein, this compound can be inferred to indirectly mitigate the downstream effects of HCV on cellular signaling pathways like JAK/STAT.

The following diagram provides a general overview of the canonical JAK/STAT signaling pathway.

Experimental Protocols

HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of this compound.

-

Cell Culture : Huh-7.5 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure :

-

Replicon-containing cells are seeded into 96-well plates and incubated.

-

The cells are then treated with varying concentrations of this compound (final DMSO concentration is typically kept below 0.5%).

-

The plates are incubated for 48-72 hours.

-

-

Quantification of HCV Replication :

-

For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-time RT-PCR.

-

-

Data Analysis : The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of HCV replication against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

CYP3A4-Mediated Metabolism Study

This protocol outlines a general method to assess the metabolism of this compound by CYP3A4.

-

Incubation : this compound is incubated with human liver microsomes or recombinant human CYP3A4 enzymes in the presence of an NADPH-generating system.

-

Time Points : Aliquots of the reaction mixture are taken at various time points.

-

Reaction Termination : The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound (this compound) and its metabolites (e.g., M2).

-

Inhibition Studies : To confirm the role of CYP3A4, the experiment is repeated in the presence of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite formation is measured.

The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.

References

- 1. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Activation of STAT3 by the Hepatitis C Virus Core Protein Leads to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Activation of STAT3 by the hepatitis C virus core protein leads to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

JTK-853: A Technical Guide to a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme in the viral replication cycle.[1] Developed as a potential therapeutic agent against HCV infection, this compound exhibits significant antiviral activity, particularly against genotype 1. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Molecular Profile of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C28H23F7N6O4S2 |

| Molecular Weight | 704.64 g/mol |

| CAS Number | 954389-09-4 |

| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B polymerase (Palm Site I) |

Mechanism of Action: Inhibition of HCV Replication

This compound exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the active site, this compound binds to a distinct pocket within the palm domain of the enzyme, known as Palm Site I. This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting the replication of the viral RNA genome.

The following diagram illustrates the simplified signaling pathway of HCV replication and the inhibitory action of this compound.

Caption: HCV Replication Cycle and this compound Inhibition.

Experimental Protocols

HCV NS5B Polymerase Activity Assay

This assay measures the in vitro inhibitory activity of this compound against the HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM dithiothreitol.

-

Compound Dilution: Serially dilute this compound in 100% DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a mixture of ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [α-33P]CTP), and a suitable RNA template.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination and Detection: Stop the reaction by adding an EDTA solution. Precipitate the newly synthesized RNA and collect it on a filter plate.

-

Quantification: Measure the amount of incorporated labeled rNTP using a scintillation counter or fluorescence reader.

-

Data Analysis: Calculate the percent inhibition of NS5B activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) into 96-well plates.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of this compound on the host cells using a standard method such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis: Normalize the reporter gene signal to the cytotoxicity data. Calculate the percent inhibition of HCV replication and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is calculated as CC50/EC50.

Resistance Mutation Analysis

This experiment identifies viral mutations that confer resistance to this compound.

Methodology:

-

Resistance Selection: Culture HCV replicon-containing cells in the presence of increasing concentrations of this compound over several passages.

-

Colony Formation Assay: Plate the cells at a low density and select for resistant colonies by treating with a high concentration of this compound.

-

RNA Extraction and Sequencing: Isolate total RNA from the resistant cell colonies and reverse transcribe the HCV RNA to cDNA.

-

PCR Amplification and Sequencing: Amplify the NS5B coding region by PCR and sequence the amplicons.

-

Sequence Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions. Common resistance mutations for palm site I inhibitors include M414T, C445R, Y448C/H, and L466F.

-

Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct and confirm their resistance to this compound in a replicon assay.

The following diagram outlines the workflow for identifying this compound resistance mutations.

Caption: Workflow for this compound Resistance Analysis.

Conclusion

This compound represents a significant advancement in the development of non-nucleoside inhibitors for the treatment of HCV infection. Its potent and specific inhibition of the NS5B polymerase, coupled with a well-characterized mechanism of action, makes it a valuable tool for further research and a potential component of future combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antiviral agents.

References

JTK-853: A Preclinical Data Summary of a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a novel, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1] Developed as a potential direct-acting antiviral (DAA), this compound binds to the palm site of the NS5B polymerase, an allosteric site distinct from the catalytic center.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting viral replication. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and resistance profile.

Mechanism of Action: Targeting HCV Replication

This compound exerts its antiviral activity by specifically inhibiting the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), it does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric pocket known as the palm I site.[1] This binding event is noncompetitive and leads to a conformational change that ultimately halts RNA synthesis.

The simplified signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Mechanism of action of this compound in inhibiting HCV replication.

In Vitro Efficacy

The antiviral activity of this compound has been evaluated in various in vitro assays, including enzymatic assays using purified NS5B polymerase and cell-based HCV replicon systems.

Enzymatic Activity: NS5B Polymerase Inhibition

This compound has demonstrated potent inhibitory activity against the HCV NS5B polymerase, particularly from genotype 1 isolates. The 50% inhibitory concentration (IC50) values against different genotypes are summarized in the table below.

| HCV Genotype | Strain | IC50 (µM) |

| 1b | Con1 | 0.00832 |

| 1b | BK | 0.0178 |

| 1a | H77 | 0.0173 |

| 2 | >10 | |

| 3 | 0.277 | |

| 4 | 0.214 | |

| Table 1: this compound inhibitory activity against HCV NS5B polymerase from various genotypes.[1] |

Antiviral Activity in HCV Replicon Cells

The efficacy of this compound in a cellular context was assessed using HCV replicon cells, which are Huh-7 human hepatoma cells containing a subgenomic HCV RNA that replicates autonomously. The 50% effective concentration (EC50) values for inhibiting HCV replication are presented below.

| HCV Genotype | Strain | EC50 (µM) |

| 1a | H77 | 0.38 |

| 1b | Con1 | 0.035 |

| Table 2: Antiviral activity of this compound in HCV replicon cells.[2][3][4] |

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant variants.

In Vitro Resistance Selection

Studies have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The key resistance-associated mutations are C316Y, M414T, Y452H, and L466V.[1]

Phenotypic Analysis of Resistant Mutants

The impact of these mutations on the antiviral activity of this compound was quantified by determining the fold change in EC50 values in replicons harboring these substitutions compared to the wild-type.

| Mutation | Fold Change in EC50 vs. Wild-Type |

| M414T | 44 |

| C445F | 5 |

| Y448H | 6 |

| L466V | 21 |

| Table 3: Fold change in EC50 of this compound against replicons with resistance-associated mutations.[5] |

Despite the identification of these resistance mutations, colony formation assays have suggested that this compound has a higher genetic barrier to resistance compared to other non-nucleoside inhibitors and other classes of direct-acting antivirals.[6]

Preclinical Pharmacokinetics, In Vivo Efficacy, and Safety

Extensive searches of publicly available literature and databases did not yield specific preclinical data on the pharmacokinetics, in vivo efficacy, or safety and toxicology of this compound in animal models. Clinical trial records indicate that Phase 1 studies were conducted in healthy subjects to evaluate safety, tolerability, and pharmacokinetics, including the effects of food and co-administration with ketoconazole.[7][8] These studies also mention an active metabolite, M2, formed via CYP3A4 metabolism. However, detailed preclinical reports on parameters such as Cmax, Tmax, AUC, half-life, LD50, and findings from repeat-dose toxicity studies in animals are not publicly available. The challenges in establishing robust small animal models for HCV infection may have limited the extent of in vivo efficacy studies.[9][10][11]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase is determined using an in vitro enzymatic assay. A general workflow for such an assay is outlined below.

References

- 1. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with this compound in a three-day monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. embopress.org [embopress.org]

- 10. Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Animal models for the study of hepatitis C virus infection and related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

JTK-853: An In-Depth Technical Guide to its In Vitro Efficacy Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of JTK-853, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document synthesizes key data on its antiviral activity, resistance profile, and the methodologies used for its evaluation.

Core Efficacy Data

This compound has demonstrated potent antiviral activity against HCV, particularly genotypes 1a and 1b. Its efficacy is maintained in the presence of human serum, a critical factor for clinical translation.

Antiviral Activity in Replicon Assays

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are crucial metrics for quantifying the antiviral potency of a compound. This compound has shown significant activity against both genotype 1a and 1b HCV replicons.

| HCV Genotype | Strain | EC50 (µM) | EC90 (µM) | Human Serum Presence | Reference |

| 1a | H77 | 0.38[1][2] | 6.5 (in 40% HS)[1] | 40% | [1] |

| 1b | Con1 | 0.035[1][2][3] | 0.34 (in 40% HS)[1] | 40% | [1][3] |

Inhibitory Activity Against HCV Polymerase

The 50% inhibitory concentration (IC50) measures the compound's ability to inhibit the enzymatic activity of the HCV polymerase. This compound exhibits potent, noncompetitive inhibition of the NS5B polymerase.[4]

| HCV Genotype | Strain | IC50 (µM) | Reference |

| 1a | H77 | 0.0173 | [5] |

| 1b | Con1 | 0.00832 | [5] |

| 1b | BK | 0.0178 | [5] |

| 2 | >10 | [5] | |

| 3 | 0.277 | [5] | |

| 4 | 0.214 | [5] |

Resistance Profile

A high genetic barrier to resistance is a desirable characteristic for any antiviral agent. This compound has been shown to have a higher barrier to resistance in vitro compared to other direct-acting antivirals (DAAs).[1][6]

Key Resistance-Associated Substitutions

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.

| Substitution | HCV Genotype | Fold-change in EC50 | Reference |

| M414T | 1b (Con1) | 44 | [7] |

| L466V | 1b (Con1) | 21 | [7] |

| Y448H | 1b (Con1) | 6 | [7] |

| C445F | 1b (Con1) | 5 | [7] |

| C316Y | Not specified | Not specified | [3][8] |

| Y452H | Not specified | Not specified | [3][8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

HCV Replicon Assay

This assay is fundamental for determining the antiviral activity of a compound in a cell-based system that mimics viral replication.

Objective: To determine the EC50 and EC90 values of this compound against different HCV genotypes.

Materials:

-

Huh-7.5 cells

-

HCV replicon-containing cells (e.g., genotype 1a H77 and 1b Con1 strains)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Human Serum (HS)

-

This compound and other comparator DAAs

-

Geneticin (G418)

-

Lysis buffer

-

Reagents for luciferase assay or quantitative PCR (qPCR)

Procedure:

-

Cell Culture: HCV replicon cells are cultured in DMEM supplemented with 10% FBS and Geneticin to maintain the replicon.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Treatment: Replicon cells are seeded in 96-well plates and treated with the diluted this compound. For experiments assessing the effect of human serum, the culture medium is supplemented with 40% HS.

-

Incubation: The treated cells are incubated for 48 to 72 hours.

-

Quantification of HCV RNA:

-

Luciferase Assay: If the replicon contains a luciferase reporter gene, cells are lysed, and luciferase activity is measured as an indicator of HCV replication.

-

qPCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using reverse transcription qPCR.

-

-

Data Analysis: The EC50 and EC90 values are calculated by fitting the dose-response data to a sigmoid curve.

Colony Formation Assay

This assay is used to evaluate the genetic barrier to resistance of an antiviral compound.

Objective: To assess the emergence of drug-resistant HCV variants under the selective pressure of this compound.

Procedure:

-

Cell Seeding: HCV replicon cells are seeded at a low density in culture plates.

-

Drug Treatment: The cells are treated with a fixed concentration of this compound, typically at a multiple of its EC90 value (e.g., 1/3 x EC90 or 1/4 x EC90).[1] The medium containing the drug is changed twice a week.[1][2]

-

Incubation: The cells are incubated for an extended period, typically 13-19 days, to allow for the selection and growth of resistant colonies.[1]

-

Colony Staining: After the incubation period, the cells are fixed and stained with crystal violet (1% v/v in methanol).[2]

-

Colony Counting: The number of visible colonies is counted. A lower number of colonies indicates a higher barrier to resistance.

-

Cytotoxicity Assessment: To ensure that the reduction in colony formation is not due to cytotoxicity, a parallel assay is run without Geneticin selection. Cell viability is assessed, for instance, by measuring the optical density at 595 nm after cell lysis.[2]

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that binds to the palm I site and the β-hairpin region of the HCV NS5B polymerase, an allosteric site distinct from the active site where nucleotide incorporation occurs.[1][3][8] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing viral RNA replication.

Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.

Experimental Workflow for In Vitro Efficacy Assessment

The in vitro evaluation of this compound involves a series of interconnected assays to determine its antiviral potency and resistance profile.

Caption: Workflow for evaluating this compound in vitro efficacy and resistance.

Logical Relationship of this compound Resistance

The development of resistance to this compound is a consequence of selective pressure leading to specific mutations in the drug's binding site on the NS5B polymerase.

Caption: Logical pathway from drug pressure to reduced efficacy of this compound.

References

- 1. karger.com [karger.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]

- 5. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with this compound in a three-day monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HCV Polymerase Inhibitor JTK-853

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following synthesis protocol for JTK-853 is a proposed theoretical route based on publicly available chemical literature and has not been experimentally validated. It is intended for informational purposes for research and development and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase). It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and ultimately suppresses viral replication. This document provides an overview of a potential synthetic route for this compound, its key chemical properties, and its mechanism of action.

Chemical Properties of this compound and Key Intermediates

A summary of the key chemical properties of this compound and its proposed synthetic intermediates is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | C₂₈H₂₃F₇N₆O₄S₂ | 704.64 | Final Product |

| Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline | C₈H₇F₄NO | 209.14 | Aromatic building block |

| Intermediate 2: (R)-piperazine-2-carboxylic acid derivative | C₅H₁₀N₂O₂ | 130.14 | Chiral core |

| Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine | C₈H₆ClN₃S | 211.67 | Heterocyclic core |

| Intermediate 4: 4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | Sulfonylating agent |

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of three key intermediates, followed by their sequential coupling.

1. Synthesis of Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline

This intermediate can be prepared from a commercially available nitrophenol derivative through a series of standard organic transformations including trifluoromethoxylation, reduction of the nitro group to an aniline, and functional group manipulations to install the methyl group.

2. Synthesis of Intermediate 2: (R)-piperazine-2-carboxylic acid derivative

The chiral piperazine core can be synthesized starting from a suitable protected amino acid. The piperazine ring is formed through cyclization reactions, and the desired stereochemistry is retained from the starting chiral material. The protecting groups are then manipulated to allow for subsequent reactions.

3. Synthesis of Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine

The thiazolo[4,5-d]pyrimidine core is a key heterocyclic component of this compound. Its synthesis can be achieved by constructing the pyrimidine ring first, followed by the annulation of the thiazole ring. The cyclopropyl and chloro substituents are introduced using appropriate reagents and reaction conditions.

4. Assembly of this compound

The final assembly of this compound involves the sequential coupling of the three intermediates.

-

Step 4a: Sulfonylation of Intermediate 2. The chiral piperazine derivative (Intermediate 2) is reacted with 4-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate 4) to form a sulfonamide.

-

Step 4b: Coupling with Intermediate 3. The sulfonated piperazine is then coupled with the chlorothiazolopyrimidine (Intermediate 3) via a nucleophilic aromatic substitution reaction.

-

Step 4c: Amide Coupling with Intermediate 1. The resulting advanced intermediate is then coupled with the aniline derivative (Intermediate 1) through an amide bond formation reaction to yield the final product, this compound.

Purification and Characterization:

The final compound should be purified using standard techniques such as column chromatography or preparative HPLC. The structure and purity of this compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed high-level synthetic workflow for this compound.

Mechanism of Action of this compound

Caption: Signaling pathway of this compound as an HCV NS5B polymerase inhibitor.

Application Notes and Protocols for JTK-853 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to the palm site of the enzyme, a critical component in the viral replication machinery.[1][2] Understanding the efficacy and potential cytotoxicity of this compound is paramount in the drug development process. These application notes provide detailed protocols for two key cell-based assays: the HCV Replicon Assay to determine the antiviral activity of this compound and the MTS Cytotoxicity Assay to assess its impact on host cell viability.

Mechanism of Action: Inhibition of HCV Replication

HCV, a single-stranded RNA virus, replicates its genome using the NS5B polymerase. This compound, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase, known as the palm site. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and halting viral replication.

Caption: Signaling pathway of HCV replication and its inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound against an HCV genotype 1b replicon is summarized in the table below.

| Compound | Assay Type | Cell Line | Target | EC50 (µM) |

| This compound | HCV Replicon Assay | Huh-7 | NS5B Polymerase | 0.035[1] |

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a high-throughput assay to determine the 50% effective concentration (EC50) of this compound using a Huh-7 cell line that harbors an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[3]

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Neomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding:

-

Trypsinize and resuspend the cells in fresh medium without G418.

-

Seed the cells into 384-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in DMSO to create a concentration gradient. A 10-point dose titration is recommended.[3]

-

-

Compound Addition:

-

Add the diluted this compound to the cell plates. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).

-

Include appropriate controls:

-

Negative Control: DMSO vehicle only (represents 0% inhibition).

-

Positive Control: A known HCV inhibitor at a concentration >100x its EC50 (represents 100% inhibition).[3]

-

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data using the negative and positive controls.

-

Plot the normalized luminescence signal against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

-

MTS Assay for Cell Viability (Cytotoxicity)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral activity is not due to a general cytotoxic effect.

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well clear tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed Huh-7 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the replicon assay protocol.

-

Compound Addition:

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

-

Incubation: Incubate the plate for the same duration as the replicon assay (e.g., 72 hours) at 37°C and 5% CO2.

-

MTS Assay:

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[4]

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a four-parameter logistic curve fit.

-

Experimental Workflow

Caption: Experimental workflow for this compound cell-based assays.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. cohesionbio.com [cohesionbio.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Jtk-853 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] As a key enzyme in the viral replication cycle, NS5B is a prime target for antiviral therapies.[2][3][4] this compound acts by binding to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its catalytic activity.[2][4] This mechanism of action prevents the synthesis of new viral RNA, thereby halting viral replication. Understanding the solubility of this compound in various solvents is critical for its use in in-vitro and in-vivo studies, high-throughput screening, and formulation development.

Data Presentation: Solubility of this compound

Precise, experimentally determined solubility data for this compound is not widely published. The following table provides representative solubility values for this compound in common laboratory solvents for illustrative purposes. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound using the protocols provided below.

| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Temperature (°C) | Method |

| DMSO | >100 (Hypothetical) | >70.4 (Hypothetical) | 25 | Thermodynamic |

| Ethanol | ~10 (Hypothetical) | ~7.0 (Hypothetical) | 25 | Thermodynamic |

| Methanol | ~15 (Hypothetical) | ~10.6 (Hypothetical) | 25 | Thermodynamic |

| Acetonitrile | ~5 (Hypothetical) | ~3.5 (Hypothetical) | 25 | Thermodynamic |

| PBS (pH 7.4) | <0.01 (Hypothetical) | <0.007 (Hypothetical) | 25 | Thermodynamic |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility may vary based on compound purity, crystalline form, and experimental conditions.

Signaling Pathway and Experimental Workflow

HCV RNA Replication and Inhibition by this compound

The diagram below illustrates the simplified pathway of Hepatitis C Virus (HCV) RNA replication and the mechanism of inhibition by this compound. The viral RNA-dependent RNA polymerase (NS5B) is central to this process, synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA. This intermediate then serves as a template for the production of new positive-strand RNA genomes. This compound, a non-nucleoside inhibitor, binds to an allosteric site on the NS5B polymerase, preventing the conformational changes necessary for RNA synthesis.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for JTK-853

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-853 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders it inactive.[2] This mechanism of action provides a high genetic barrier to resistance.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common in vitro assay.

Quantitative Data Summary

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

| Parameter | Value | Source |

| Molecular Weight | 704.63 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |

| Purity | >98% | [4] |

| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark place. | [4] |

| Storage (Stock Solution in DMSO) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | [4] |

| Shelf Life (Properly Stored) | >2 years | [4] |

Stock Solution Concentration Examples

The following table provides solvent volumes required to prepare stock solutions of this compound at various concentrations.

| Desired Concentration | Mass of this compound (for given volume) | ||

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 1.42 mL | 7.10 mL | 14.19 mL |

| 5 mM | 0.28 mL | 1.42 mL | 2.84 mL |

| 10 mM | 0.14 mL | 0.71 mL | 1.42 mL |

| 50 mM | 0.03 mL | 0.14 mL | 0.28 mL |

Table adapted from MedKoo Biosciences.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.

-

Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile amber or foil-wrapped tube.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above).

-

For example, to prepare a 10 mM stock solution, add 0.14 mL of DMSO to 1 mg of this compound.

-

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.

-

Storage:

-

For immediate use, the stock solution can be stored at 0-4°C for a few days to weeks.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.

-

Protocol 2: In Vitro HCV Replicon Colony Formation Assay

This protocol is an example of how to use the this compound stock solution in an in vitro assay to assess its antiviral activity and the emergence of resistance.

Materials:

-

Huh-7.5 cells

-

HCV subgenomic replicon RNAs (e.g., genotype 1a or 1b)

-

GenePulser or other electroporation device

-

6-well plates

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Geneticin (G418)

-

Human serum (HS)

-

Crystal violet solution (1% v/v in methanol)

-

Lysis buffer

Procedure:

-

Cell Transfection:

-

Transfect Huh-7.5 cells with HCV subgenomic replicon RNA via electroporation.

-

Seed the transfected cells in 6-well plates at a density of 1 x 10^5 cells/well.

-

-

Compound Treatment:

-

After 4 hours, replace the culture medium with fresh medium containing Geneticin (for selection), 40% human serum, and this compound at the desired final concentration.

-

The this compound stock solution should be diluted such that the final concentration of DMSO in the culture medium is 0.1% (v/v) to minimize solvent toxicity.

-

For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, a 1:10,000 dilution is required. This can be done through serial dilutions.

-

-

Cell Culture and Maintenance:

-

Incubate the plates under standard cell culture conditions (37°C, 5% CO2).

-

Replace the medium containing this compound and other components twice weekly.

-

-

Colony Visualization and Quantification:

-

After 2-3 weeks of treatment, visualize the colonies that have emerged in the presence of the drug by staining with crystal violet solution.

-

To quantify the emergence of resistant colonies, the stained colonies can be lysed, and the optical density (OD) of the lysate can be measured.

-

Visualizations

This compound Stock Solution Preparation Workflow

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 4. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

JTK-853: A Powerful Tool for Interrogating HCV Polymerase Function

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] As a highly specific inhibitor, this compound serves as an invaluable research tool for elucidating the intricacies of HCV polymerase function, dissecting the mechanisms of viral replication, and profiling the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound in the laboratory setting.

This compound distinguishes itself by binding to the palm I site of the HCV polymerase, a mechanism distinct from many other palm site inhibitors.[1][4] This interaction effectively blocks the polymerase's enzymatic activity.[5] Structural analyses have revealed that this compound associates not only with the palm site but also with the β-hairpin region of the polymerase.[3] Its potent antiviral activity has been demonstrated against genotype 1 HCV replicons, with a low nanomolar 50% inhibitory concentration (IC50).[1][3]

Data Presentation

In Vitro Activity of this compound

| Parameter | HCV Genotype/Strain | Value (µM) | Notes |

| IC50 | 1b (Con1) | 0.00832 | Inhibition of RdRp activity.[1] |

| 1b (BK) | 0.0178 | Inhibition of RdRp activity.[1] | |

| 1a (H77) | 0.0173 | Inhibition of RdRp activity.[1] | |

| 2 | >10 | Inhibition of RdRp activity.[1] | |

| 3 | 0.277 | Inhibition of RdRp activity.[1] | |

| 4 | 0.214 | Inhibition of RdRp activity.[1] | |

| EC50 | 1b (Con1) | 0.0347 | Antiviral activity in replicon cells.[1] |

| 1a (H77) | 0.378 | Antiviral activity in replicon cells.[1] | |

| EC90 | 1b (Con1) | 0.146 | Antiviral activity in replicon cells.[1] |

| 1a (H77) | 1.09 | Antiviral activity in replicon cells.[1] |

This compound Resistance Mutations in HCV Polymerase

| Mutation | Location | Fold Change in EC50 (vs. Wild-Type) |

| C316Y | Palm I Site | - |

| M414T | Palm I Site | 44 |

| C445F | Palm I Site | 5 |

| Y448H | Palm I Site | 6 |

| Y452H | Palm I Site | - |

| L466V | Palm I Site | 21 |

Note: Fold change data is based on the Con1 replicon.[6] The C316Y and Y452H mutations were identified as predominant resistance mutations in an in vitro selection study, though specific fold-change values were not provided in the search results.[1][4]

Experimental Protocols

HCV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HCV RdRp.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified HCV RdRp enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Start the polymerization by adding the rNTP mix, including the radiolabeled rNTP.

-

Incubate for an additional period to allow for RNA synthesis.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Collect the precipitated RNA on a filter membrane.

-

Wash the filter to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition of RdRp activity for each this compound concentration and determine the IC50 value.

HCV Replicon Assay for Antiviral Activity

This cell-based assay assesses the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in a replicon system.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

-

This compound dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the HCV replicon cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percent inhibition of HCV replication for each this compound concentration and determine the EC50 and EC90 values.

In Vitro Resistance Selection Study

This experiment is designed to identify the genetic mutations in the HCV polymerase that confer resistance to this compound.

Materials:

-

HCV replicon cells.

-

Cell culture medium with and without G418.

-

This compound.

Protocol:

-

Plate HCV replicon cells at a low density in the presence of a selective concentration of this compound (typically 2-10 times the EC50 value) and G418.

-

Maintain the cells in culture, replacing the medium with fresh medium containing this compound and G418 every 3-4 days.

-

Monitor the plates for the emergence of resistant colonies over several weeks.

-

Isolate and expand the resistant colonies.

-

Extract total RNA from the expanded resistant cell clones.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.

-

Sequence the amplified NS5B DNA to identify mutations compared to the wild-type replicon sequence.

-

Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and performing the HCV replicon assay as described above.

Visualizations

Caption: Mechanism of this compound binding to the HCV polymerase.

Caption: Workflow for determining the antiviral activity of this compound.

Caption: Experimental workflow for identifying this compound resistance mutations.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]